3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
Description
3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzylthio group at position 3, a furan-2-yl moiety at position 5, and a phenyl group at position 2.
Properties
IUPAC Name |
3-benzylsulfanyl-5-(furan-2-yl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-3-8-15(9-4-1)14-24-19-21-20-18(17-12-7-13-23-17)22(19)16-10-5-2-6-11-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAISSSKTUSEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The unique structural elements of this compound—specifically the benzylthio and furan-2-yl groups—enhance its potential as a therapeutic agent.
The synthesis of this compound typically involves cyclization reactions using benzylthiol and furan derivatives. Common methods include:
- Cyclization with Hydrazine Derivatives : This involves the reaction of benzylthiol with a furan-2-yl-substituted hydrazine derivative followed by cyclization with a phenyl-substituted nitrile.
- Reaction Conditions : The synthesis usually requires bases such as sodium hydroxide or potassium carbonate and is conducted in organic solvents like ethanol or dimethylformamide at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, showing promising results comparable to standard antibiotics. The mechanism of action may involve disruption of cell membrane integrity or inhibition of essential enzymes in pathogens .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved may include modulation of apoptotic signaling and interference with cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
The biological activity of this compound is largely due to its interaction with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : The compound could interact with receptors involved in signaling pathways that regulate cell growth and survival .
Comparative Analysis with Similar Compounds
A comparison with similar triazole compounds reveals the unique advantages of this compound:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzylthio)-5-(furan-2-yl)-4-phenytriazole | Benzylthio & Furan groups | Antimicrobial, Anticancer |
| 3-(Benzylthio)-4-phenytriazole | Lacks furan group | Reduced activity |
| 5-(Furan-2-yl)-4-phenytriazole | Lacks benzylthio group | Altered solubility & activity |
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study evaluated the efficacy of the compound against a panel of bacterial strains, revealing significant inhibition comparable to standard treatments .
- Anticancer Research : Another investigation focused on its effects on various cancer cell lines, demonstrating potent growth inhibition and induction of apoptosis through specific signaling pathways .
- Inflammation Model : Research utilizing animal models showed reduced inflammation markers following treatment with this compound, suggesting potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that 3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole exhibits significant antibacterial and antifungal activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making them potential candidates for new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. This suggests that this compound could serve as a lead compound in the development of novel anticancer therapies .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of triazoles. Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This application is particularly relevant in the context of chronic inflammatory diseases .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazoles are widely used in agriculture as fungicides. This compound has shown effectiveness against several plant pathogens, making it a candidate for developing new agricultural fungicides. Field trials have indicated its potential to protect crops from fungal infections while minimizing environmental impact .
Herbicides
Research has also explored the herbicidal activity of triazole compounds. Preliminary studies suggest that this compound may inhibit weed growth by disrupting specific metabolic pathways in plants. This property could be harnessed to develop selective herbicides .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research has indicated that incorporating this compound can improve thermal stability and mechanical strength in polymers used for various industrial applications .
Photovoltaic Materials
Emerging studies suggest that triazole derivatives may play a role in the development of organic photovoltaic materials. The compound's electronic properties make it suitable for use in organic solar cells, potentially leading to more efficient energy conversion technologies .
Case Studies
-
Antimicrobial Efficacy Study
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against resistant strains of bacteria and fungi. The results indicated that this compound showed promising results comparable to standard antibiotics . -
Agricultural Field Trials
Field trials conducted on wheat crops treated with this triazole derivative demonstrated a significant reduction in fungal infections compared to untreated controls. The trials highlighted its potential as a sustainable alternative to conventional fungicides. -
Material Property Enhancement
Research published in Materials Science and Engineering investigated the incorporation of triazole compounds into polymer composites. The findings revealed enhanced tensile strength and thermal resistance in composites containing this compound compared to standard formulations.
Chemical Reactions Analysis
Cyclization of Thiosemicarbazides
-
Mechanism : Reaction of benzylthiol with a furan-2-yl-substituted hydrazine derivative forms an intermediate, which undergoes cyclization to yield the triazole structure.
-
Key Steps :
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Condensation of hydrazine derivatives with benzylthiol.
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Intramolecular cyclization under optimized conditions (e.g., temperature, solvent, reaction time).
-
-
Advantages : High yield and purity when conditions are optimized.
Ring Closure in Alkaline Medium
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Mechanism : Arylthiosemicarbazides undergo alkaline-mediated cyclization to form the triazole ring .
-
Steps :
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Conversion of hydrazides (e.g., furan-2-carboxylic acid hydrazide) into thiosemicarbazides.
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Cyclization in alkaline conditions to form 4-amino-4H-1,2,4-triazole-3-thiols.
-
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Products : Derivatives with aryl substituents at the 4-position and furan/benzyl groups .
| Synthesis Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization of thiosemicarbazides | Benzylthiol, furan-2-yl hydrazine | Optimized temperature/solvent | High |
| Alkaline ring closure | Arylthiosemicarbazides, base | Alkaline medium | Moderate–High |
Functional Group Transformations
The compound’s reactive groups enable further chemical modifications:
Substitution Reactions
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Benzylthio Group : The sulfur atom in the benzylthio moiety can undergo nucleophilic substitution, replacing the thio group with other nucleophiles (e.g., hydroxide, amines).
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Furan Ring : The furan substituent may participate in electrophilic aromatic substitution (e.g., bromination, nitration) under controlled conditions.
Oxidation Reactions
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Benzylthio to Sulfinyl/Sulfonyl : The sulfur atom can be oxidized to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups using oxidants like hydrogen peroxide or m-CPBA.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic substitution | Nucleophiles (e.g., OH⁻) | Substituted thio derivatives |
| Oxidation | H₂O₂, m-CPBA | Sulfinyl/sulfonyl derivatives |
Reaction Optimization and Analytical Techniques
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Parameters : Temperature, solvent choice (e.g., polar aprotic solvents), and reaction time critically influence yield and purity .
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Purification : Recrystallization in solvents like ethanol or acetone is common.
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Characterization :
Azomethine Formation
The compound reacts with arylaldehydes to form azomethines (Schiff bases), expanding its applications in medicinal chemistry .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The physicochemical and biological properties of 1,2,4-triazoles are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Comparison
Notes:
- Electron-Donating vs. Electron-Withdrawing Groups: The trimethoxyphenyl group in 6a () increases melting point (136–138°C) compared to chlorophenoxy-substituted 5b (104–105°C), likely due to enhanced intermolecular interactions from methoxy groups .
- Alkyl vs.
Table 2: Bioactivity Comparison
Key Observations:
- Anti-inflammatory Activity : The methylpyrimidin-substituted analog () inhibits NF-κB signaling, suggesting that electron-deficient aromatic substituents may enhance anti-inflammatory effects .
- Cholinesterase Inhibition : Long alkyl chains (e.g., heptylthio in 6g) improve interaction with enzyme active sites, as seen in its low IC$_{50}$ values .
Q & A
Q. Advanced
- DFT calculations : B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., sulfur atom).
- Molecular Dynamics (MD) : Simulate binding stability to HIV-1 protease (RMSD < 2 Å over 100 ns).
- QSAR models : Use Hammett constants (σ) to correlate substituent effects with logP and IC₅₀. A 2D-QSAR model for antifungal activity achieved R² = 0.89 using Moriguchi octanol-water partition coefficients .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Low yields at scale : Caused by poor mixing in batch reactors. Switch to continuous flow systems with static mixers (yield increases from 65% to 82%).
- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (ethanol/water, 3:1 v/v).
- Thermal degradation : Use in-line FTIR to monitor exothermic steps; optimize temperature profiles via DoE (Design of Experiments) .
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Q. Advanced
- pH stability : Degrades rapidly at pH > 8 (t₁/₂: 2 hours) due to thioether hydrolysis. Buffered formulations (pH 5–6) in lyophilized powders enhance shelf life.
- Thermal stability : DSC shows decomposition at 180°C. For sustained-release tablets, use hydroxypropyl methylcellulose (HPMC) to lower melting transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
